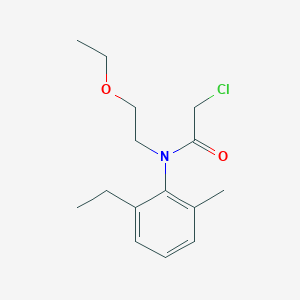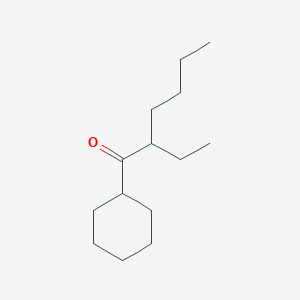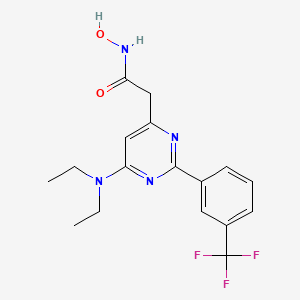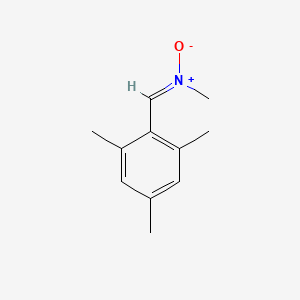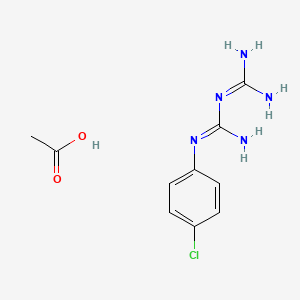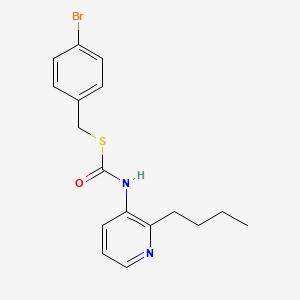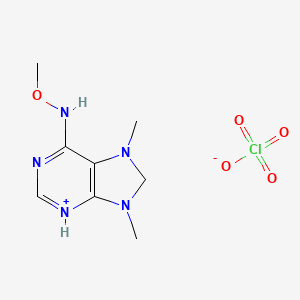
1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is a bifunctional carbonyl compound known for its unique structure and properties. This compound is characterized by two phenylpropane-1,3-dione groups attached to a central 4,6-dihydroxy-1,3-phenylene core. It is often used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone and 3-aryl-1-phenylpyrazole-4-carboxaldehydes under ultrasound and microwave irradiation . The reaction conditions include the use of zinc chloride as a catalyst and acetylation of resorcinol .
Industrial Production Methods: In industrial settings, the compound can be synthesized through a similar process but on a larger scale. The use of environmentally-friendly catalysts such as CuSO4.5H2O has been reported to improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) involves its interaction with various molecular targets. The compound’s bifunctional carbonyl groups can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the hydroxyl groups can engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4,6-Diacetylresorcinol: A related compound with similar bifunctional carbonyl groups.
1,3-Diacetylbenzene: Another compound with a similar structure but different substitution pattern.
1,4-Diacetylbenzene: Similar to 1,3-Diacetylbenzene but with a para-substitution pattern.
Uniqueness: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination allows for diverse reactivity and applications in various fields.
Propriétés
Numéro CAS |
52597-53-2 |
|---|---|
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
1-[2,4-dihydroxy-5-(3-oxo-3-phenylpropanoyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C24H18O6/c25-19(15-7-3-1-4-8-15)12-21(27)17-11-18(24(30)14-23(17)29)22(28)13-20(26)16-9-5-2-6-10-16/h1-11,14,29-30H,12-13H2 |
Clé InChI |
ACULOALQGPYYBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2O)O)C(=O)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
